
(2S)-2,6,6-Trimethylheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,6,6-Trimethylheptan-1-ol, also known as Isooctanol, is a colorless liquid with a strong odor. It is a versatile compound that finds its application in various industries such as pharmaceuticals, cosmetics, and flavors. Isooctanol is a chiral compound, which means it exists in two enantiomeric forms, the (S)- and (R)-isomers.
Mechanism of Action
(2S)-2,6,6-Trimethylheptan-1-ol acts as a positive allosteric modulator of GABA(A) receptors, which are the primary inhibitory neurotransmitter receptors in the brain. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
(2S)-2,6,6-Trimethylheptan-1-ol has several biochemical and physiological effects, including sedation, muscle relaxation, anxiolysis, and anticonvulsant activity. It is also known to have antinociceptive effects, which means it reduces pain perception.
Advantages and Limitations for Lab Experiments
(2S)-2,6,6-Trimethylheptan-1-ol has several advantages and limitations for lab experiments. Its advantages include its high solubility in water and organic solvents, its low toxicity, and its ability to modulate GABA(A) receptors. Its limitations include its strong odor, which can interfere with experiments, and its potential to cause false-positive results in some assays.
Future Directions
There are several future directions for (2S)-2,6,6-Trimethylheptan-1-ol research, including the development of (2S)-2,6,6-Trimethylheptan-1-ol analogs with better pharmacological properties, the investigation of (2S)-2,6,6-Trimethylheptan-1-ol's effects on other neurotransmitter systems, and the exploration of (2S)-2,6,6-Trimethylheptan-1-ol's potential as a therapeutic agent for various neurological disorders.
Conclusion:
In conclusion, (2S)-2,6,6-Trimethylheptan-1-ol is a versatile compound that finds its application in various industries and scientific research fields. Its mechanism of action as a positive allosteric modulator of GABA(A) receptors and its biochemical and physiological effects make it a valuable tool for pharmacological and neuroscience research. However, its limitations and potential for interference with experiments must be taken into consideration. Further research on (2S)-2,6,6-Trimethylheptan-1-ol and its analogs may lead to the development of new therapeutic agents for various neurological disorders.
Synthesis Methods
(2S)-2,6,6-Trimethylheptan-1-ol can be synthesized via several methods, including the Grignard reaction, the reduction of isophorone, and the hydrogenation of diisobutylene. The Grignard reaction involves the reaction of magnesium with 2,4,4-trimethylpentan-2-one, followed by the addition of water to form (2S)-2,6,6-Trimethylheptan-1-ol. The reduction of isophorone involves the reduction of isophorone with sodium borohydride in the presence of a catalyst to form (2S)-2,6,6-Trimethylheptan-1-ol. The hydrogenation of diisobutylene involves the reaction of diisobutylene with hydrogen gas in the presence of a catalyst to form (2S)-2,6,6-Trimethylheptan-1-ol.
Scientific Research Applications
(2S)-2,6,6-Trimethylheptan-1-ol finds its application in various scientific research fields, including pharmacology, toxicology, and neuroscience. In pharmacology, (2S)-2,6,6-Trimethylheptan-1-ol is used as a solvent for drugs and as a flavoring agent in oral medications. In toxicology, (2S)-2,6,6-Trimethylheptan-1-ol is used as a reference standard for the analysis of environmental samples. In neuroscience, (2S)-2,6,6-Trimethylheptan-1-ol is used as a modulator of GABA(A) receptors.
properties
IUPAC Name |
(2S)-2,6,6-trimethylheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-9(8-11)6-5-7-10(2,3)4/h9,11H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBBWOCOOGRGQP-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


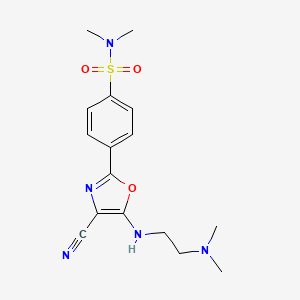
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2947244.png)

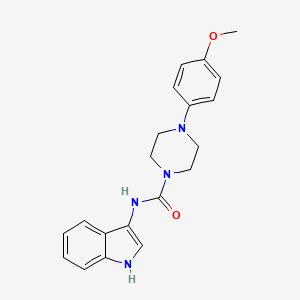
![2-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947250.png)
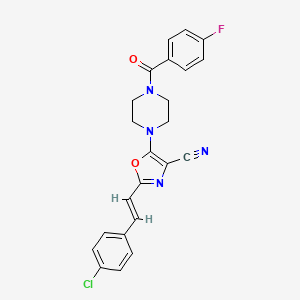
![Ethyl 4-({[3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2947254.png)
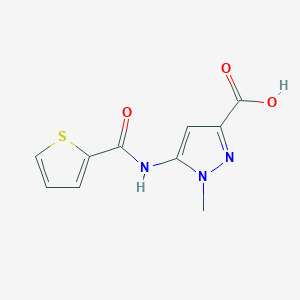
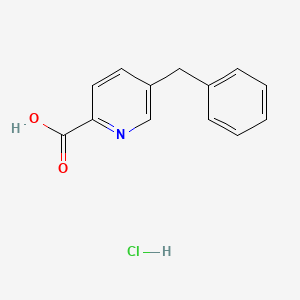
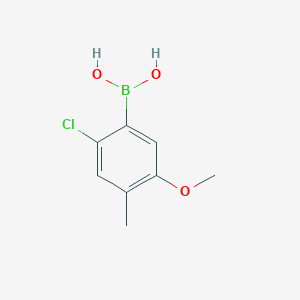

![(3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2947263.png)
![3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2947264.png)